3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring The reaction conditions often involve the use of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) under an inert atmosphere .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as metal catalysts or nanocatalysts, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be modified.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a base like K₂CO₃.
Reduction: NaBH₄ in an appropriate solvent such as ethanol.
Substitution: Various nucleophiles can be used under mild conditions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The compound may also interact with enzymes and receptors involved in microbial and fungal growth, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their anticancer and antimicrobial activities.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anti-inflammatory properties.
Uniqueness
3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide stands out due to its unique benzoxazole structure, which imparts distinct pharmacological properties. Its ability to act as an intermediate in the synthesis of other biologically active compounds further enhances its value in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-14-5-3-6-16(11-14)21(25)23-18-8-4-7-17(13-18)22-24-19-10-9-15(2)12-20(19)26-22/h3-13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLWYVBOWQTAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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